molecular formula C20H27NO6 B13407359 (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one

(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one

Cat. No.: B13407359
M. Wt: 377.4 g/mol
InChI Key: BJBWMHIYMPDNIL-WLHGVMLRSA-N
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Description

(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one is a complex organic compound that combines the properties of both an acid and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one involves multiple steps. The initial step typically involves the preparation of the individual components, which are then combined through a series of reactions. For instance, the synthesis might start with the preparation of 2-hydroxybut-2-enedioic acid through the oxidation of but-2-enedioic acid. The next step involves the synthesis of 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one, which can be achieved through a Friedel-Crafts acylation reaction followed by a reductive amination process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybut-2-enedioic acid: Shares the hydroxyl and acid functional groups.

    2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but lacks the hydroxyl and acid groups.

Uniqueness

(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO.C4H4O5/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;5-2(4(8)9)1-3(6)7/h6-9,14H,3-5,10-12H2,1-2H3;1,5H,(H,6,7)(H,8,9)/b;2-1+

InChI Key

BJBWMHIYMPDNIL-WLHGVMLRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.C(=C(\C(=O)O)/O)\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.C(=C(C(=O)O)O)C(=O)O

Origin of Product

United States

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